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  • Product: Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate
  • CAS: 315493-35-7

Core Science & Biosynthesis

Foundational

tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate molecular weight and formula

An In-Depth Technical Guide to tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate Introduction tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate is a heterocyclic organic compound of significant interest to the pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate

Introduction

tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a functionalized piperazine derivative, it serves as a versatile chiral building block for the synthesis of complex, biologically active molecules. The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas, including antibacterial, antiallergic, and antipsychotic agents.[1] This guide provides a comprehensive overview of the molecular properties, structural features, and applications of this compound, intended for researchers and professionals in drug development.

Molecular and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₃[2]
Molecular Weight 214.26 g/mol Calculated
Monoisotopic Mass 214.13174 Da[2]
Physical Form Solid
Storage Temperature 4°C
XlogP (Predicted) 0.7[2]

Structural Analysis and Stereochemistry

The chemical structure of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate contains several key features that are crucial for its utility in organic synthesis.

Caption: 2D structure of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate.

Key Functional Groups
  • Piperazine Core: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. This core structure is highly valued in medicinal chemistry for its ability to form multiple hydrogen bonds and modulate physicochemical properties like solubility and basicity.[1]

  • tert-Butyloxycarbonyl (Boc) Group: Attached to the nitrogen at position 1 (N1), the Boc group is a common amine protecting group. Its steric bulk and electronic properties prevent the N1 nitrogen from participating in reactions, allowing for selective functionalization at the N4 position. It can be readily removed under acidic conditions.

  • Oxo Group: A carbonyl (C=O) group at position 5 gives the molecule a lactam functionality. This group can act as a hydrogen bond acceptor and introduces a site for potential chemical modification.

  • Methyl Group: Located at the 3-position, this group introduces a chiral center.

Stereochemistry

The carbon atom at the 3-position (C3) is a stereocenter, meaning the compound can exist as two enantiomers: (R)-tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate and (S)-tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate. The specific stereoisomer used is critical in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles. The availability of enantiomerically pure forms of this building block is therefore highly valuable.

Synthesis, Handling, and Safety

General Synthetic Strategy

The workflow would generally follow these steps:

workflow A Start with Alanine derivative (e.g., Boc-Alanine) B Couple with an ethyl glycinate equivalent A->B Peptide Coupling C Intramolecular Cyclization (Lactam formation) B->C Deprotection & Heating D Purification (e.g., Chromatography) C->D E Final Product D->E

Caption: Conceptual workflow for the synthesis of the piperazinone core.

Experimental Protocol (Conceptual)

  • Coupling: An N-Boc protected alanine derivative (providing the C3-methyl group) is coupled with a protected glycine derivative (e.g., ethyl glycinate) using standard peptide coupling reagents (e.g., HATU, DCC).

  • Deprotection: The ester protecting group on the glycine moiety is selectively removed (e.g., via saponification).

  • Cyclization: The resulting linear precursor is induced to cyclize via activation of the carboxylic acid, which then undergoes an intramolecular nucleophilic attack by the deprotected secondary amine to form the piperazin-5-one ring.

  • Purification: The crude product is purified using techniques such as column chromatography to yield the desired tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

  • Pictogram: GHS07 (Harmful).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Applications in Research and Drug Development

The primary application of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate is as an intermediate in the synthesis of more complex molecules for pharmaceutical research.[3][4][5] The Boc-protected nitrogen at N1 allows for selective alkylation or acylation at the N4 position. Following this modification, the Boc group can be removed to allow for further functionalization at N1, or the N4-substituted product can be used directly.

G cluster_0 Step 1: Functionalization at N4 cluster_1 Step 2: Deprotection cluster_2 Step 3: Further Modification A Starting Material (Boc-protected) B N4-Alkylation or N4-Acylation (R-X) A->B Base, Solvent C N4-Substituted Intermediate D Boc Removal C->D Acid (e.g., TFA) E Free Piperazinone F Final Target Molecule E->F Functionalization at N1

Caption: Logical workflow for using the building block in synthesis.

This building block is particularly useful for creating libraries of compounds for screening purposes, where the 'R' group attached at the N4 position can be varied systematically to explore structure-activity relationships (SAR). The chiral center at C3 provides a fixed stereochemical anchor, which is essential for designing molecules that interact specifically with chiral biological targets like enzymes and receptors.

Conclusion

tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate is a high-value chemical intermediate characterized by its Boc-protected piperazinone core and a crucial chiral center. Its well-defined structure allows for regioselective modifications, making it an essential tool for medicinal chemists. Understanding its molecular properties, synthetic accessibility, and safe handling procedures enables its effective use in the development of novel therapeutics and advanced chemical probes.

References

  • PubChemLite. Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (C10H18N2O3).
  • Sigma-Aldrich. (R)-tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate.
  • BLDpharm. (S)-tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate.
  • PubChem. (S)-1-tert-Butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate.
  • Sigma-Aldrich. 1-tert-Butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate.
  • Chemical Substance Information. tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • BLDpharm. 315493-35-7|tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate.
  • Technical Disclosure Commons. Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[2][6]triazo. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHJ8A7MotUqn-fd2-FTdz2Y263gtfHN8oNxZUisEAc2rTZfod3dahiTbQHqHBMAeVZk7wjezvkslilPs4rDiEDeirjp1oo_yOmaLQggC5GC7pl0SH0qJ5EVunIY3WN5OoGHNltqy4_10SbpuT2zAKPEobJatskJE8ztEtUCYKtv9aCVzI4pBqFaM4=

  • CymitQuimica. 1-Boc-3-oxopiperazine.
  • Sigma-Aldrich. (R)-tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate | 2094008-78-1.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • Chem-Impex. tert-Butyl 3-oxopiperazine-1-carboxylate.
  • PharmaCompass.com. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry.
  • Pharmaffiliates. tert-Butyl 3-Methyl-4-oxopiperidine-1-carboxylate.

Sources

Exploratory

The Alchemist's Piperazine: A Technical Guide to tert-Butyl 3-Methyl-5-Oxopiperazine-1-Carboxylate

For the Modern Medicinal Chemist In the landscape of contemporary drug discovery, the piperazine ring stands as a "privileged scaffold," a testament to its remarkable versatility and frequent appearance in a multitude of...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Modern Medicinal Chemist

In the landscape of contemporary drug discovery, the piperazine ring stands as a "privileged scaffold," a testament to its remarkable versatility and frequent appearance in a multitude of approved therapeutics.[1][2] Its unique physicochemical properties, including its ability to modulate solubility and basicity, make it an invaluable tool for medicinal chemists.[3] This guide delves into a specific, yet highly valuable, iteration of this scaffold: tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate . We will explore its synthesis, reactivity, and strategic application as a chiral building block in the design of novel therapeutic agents.

Physicochemical Properties and Structural Features

tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate (CAS 315493-35-7) is a chiral, non-planar heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms serves a dual purpose: it deactivates this nitrogen towards many common reactions and allows for orthogonal deprotection strategies, a cornerstone of modern multi-step synthesis. The methyl group at the C3 position introduces a chiral center, providing a handle for stereocontrolled synthesis and influencing the molecule's interaction with biological targets. The oxo group at the C5 position introduces a lactam functionality, which can participate in hydrogen bonding and offers a site for further chemical modification.

PropertyValueSource
Molecular Formula C10H18N2O3[3]
Molecular Weight 214.26 g/mol [3]
CAS Number 315493-35-7[4]
Appearance White to off-white solid[1]
Predicted XlogP 0.7[3]

Synthesis of the Core Scaffold

A logical retrosynthetic analysis is depicted below:

G Target tert-Butyl 3-methyl- 5-oxopiperazine-1-carboxylate Precursor1 N-Boc-N'-(2-halopropionyl)ethylenediamine or similar activated derivative Target->Precursor1 Intramolecular Cyclization Precursor2 N-Boc-ethylenediamine Precursor1->Precursor2 Acylation Precursor3 2-Halopropionyl halide Precursor1->Precursor3 Precursor4 Ethylenediamine Precursor2->Precursor4 Boc Protection Precursor5 Boc-anhydride Precursor2->Precursor5 G Core tert-Butyl 3-methyl- 5-oxopiperazine-1-carboxylate Deprotection N-Deprotection Core->Deprotection Acidic Conditions C3_Func C3-Functionalization (Stereoselective Alkylation) Core->C3_Func Deprotonation & Electrophilic Trap Alkylation N-Alkylation/Arylation Deprotection->Alkylation Further Functionalization G cluster_0 Scaffold Synthesis & Modification cluster_1 Drug Candidate Synthesis cluster_2 Biological Evaluation Start tert-Butyl 3-methyl- 5-oxopiperazine-1-carboxylate Deprotect Boc Deprotection Start->Deprotect Functionalize N-Alkylation/ Arylation Deprotect->Functionalize Couple Coupling to Pharmacophore Functionalize->Couple Final Final Drug Candidate Couple->Final Screen Biological Screening (e.g., Kinase Assays) Final->Screen SAR Structure-Activity Relationship (SAR) Screen->SAR Lead Lead Optimization SAR->Lead

Sources

Foundational

Engineering Conformationally Restricted Scaffolds: A Technical Guide to tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate Derivatives

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: In-Depth Technical Whitepaper Executive Summary: The "Escape from Flatland" Paradigm Modern drug discovery is undergoin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: In-Depth Technical Whitepaper

Executive Summary: The "Escape from Flatland" Paradigm

Modern drug discovery is undergoing a structural renaissance, moving away from planar, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional architectures. This "escape from flatland" improves target specificity, aqueous solubility, and metabolic stability. Within this paradigm, tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (CAS: 315493-35-7 for racemic; 2094008-78-1 for the (R)-enantiomer) has emerged as a privileged heterocyclic building block 1.

As a Boc-protected, chiral piperazinone, this scaffold offers orthogonal reactivity and strict conformational rigidity. It is heavily utilized in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors, BCL6 targeted protein degraders (PROTACs), and advanced peptidomimetics. This whitepaper deconstructs the physicochemical advantages, synthetic workflows, and targeted applications of this critical scaffold.

Structural & Physicochemical Profiling

Understanding the causality behind the selection of the oxopiperazine core over a standard piperazine is fundamental to rational drug design.

Conformational Rigidity and Vectorality

The introduction of a carbonyl group at the C5 position creates a lactam (amide) bond within the six-membered ring. This sp2 character flattens a portion of the ring, restricting it to a boat or half-chair conformation. Consequently, the C3-methyl group and any substituents appended to N1 or N4 are projected in highly predictable, rigid vectors. This is essential for mimicking peptide secondary structures (such as β -turns) and minimizing the entropic penalty upon binding to a target protein 2.

Mitigation of hERG Liability via pKa Modulation

Standard piperazines possess highly basic secondary amines (pKa ~9.8), which are protonated at physiological pH (7.4). While this aids solubility, it frequently triggers off-target binding to the hERG potassium channel, leading to cardiotoxicity.

The oxopiperazine core solves this via electronic modulation:

  • N4 (Lactam Nitrogen): The adjacent C5 carbonyl delocalizes the nitrogen lone pair, rendering N4 completely non-basic (pKa < 0). It acts solely as a hydrogen-bond acceptor.

  • N1 (Secondary Amine, post-deprotection): Separated from the C5 carbonyl by a single methylene bridge (C6), N1 experiences a strong inductive electron-withdrawing (-I) effect. This lowers its pKa to approximately 6.5–7.0, allowing it to remain largely neutral at physiological pH, thereby drastically reducing hERG liability and improving membrane permeability (Papp) 3.

Table 1: Comparative Physicochemical Profiling
Scaffold TypeRepresentative StructureBasic Nitrogen pKaMembrane PermeabilityhERG LiabilityPrimary Application
Unsubstituted Piperazine Piperazine~9.8Low (Highly ionized)HighSolubilizing appendage
Monoprotected Piperazine 1-Boc-piperazine~9.2ModerateModerateFlexible linker
Oxopiperazine (Lactam) 3-methyl-5-oxopiperazine~6.5 (N1), <0 (N4)High (Neutral lactam)LowPeptidomimetic core
Protected Oxopiperazine Boc-3-methyl-5-oxopiperazineN/A (Both protected)Very High (Lipophilic)NoneSynthetic building block

Synthetic Diversification Workflows

The Boc-3-methyl-5-oxopiperazine scaffold is defined by its orthogonal reactivity . The N4 lactam requires harsh base or transition-metal catalysis for functionalization, whereas the N1 Boc group can be cleaved under mild acidic conditions.

G Core tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate (Orthogonal Scaffold) Rxn1 N4-Functionalization (Buchwald-Hartwig / Alkylation) Core->Rxn1 Pd/Base or NaH Rxn2 N1-Deprotection (HCl in Dioxane / TFA) Core->Rxn2 Acidic Cleavage Rxn3 C5-Thionation (Lawesson's Reagent) Core->Rxn3 O to S Exchange Prod1 N4-Aryl/Alkyl Lactam (PDE4 Inhibitor Core) Rxn1->Prod1 Prod2 Free N1 Secondary Amine (Ready for Amidation) Rxn2->Prod2 Prod3 Thio-oxopiperazine (Peptidomimetic) Rxn3->Prod3 Final Advanced Targeted Therapeutics (PROTACs, PAR1 Antagonists, CNS Drugs) Prod1->Final Prod2->Final Prod3->Final

Fig 1. Synthetic diversification workflow of the Boc-3-methyl-5-oxopiperazine scaffold.
Protocol A: Buchwald-Hartwig N4-Arylation

Objective: Chemoselective coupling of an aryl halide to the N4 lactam nitrogen. Causality & Logic: Because lactam nitrogens are poor nucleophiles, standard SNAr conditions fail. Palladium-catalyzed cross-coupling is required. Xantphos is selected as the ligand because its wide bite angle accelerates the challenging C-N reductive elimination step, preventing competitive β -hydride elimination. Cs2​CO3​ is used as a mild base; stronger bases (like KOtBu ) risk cleaving the N1 Boc group.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (1.0 eq), Aryl Bromide (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and anhydrous Cs2​CO3​ (2.0 eq).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3x) to prevent catalyst oxidation.

  • Solvent: Inject anhydrous, degassed 1,4-dioxane (0.2 M concentration) via syringe.

  • Reaction: Heat the sealed mixture at 100 °C for 14 hours.

  • Validation (QC): Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z 215 [M+H]+ ) is consumed. 1H NMR of the crude will show the disappearance of the broad lactam N-H singlet at ∼6.5 ppm .

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and salts. Concentrate in vacuo and purify via flash chromatography.

Protocol B: Chemoselective N1 Boc-Deprotection

Objective: Unmask the N1 secondary amine for downstream amidation or reductive amination. Causality & Logic: 4M HCl in dioxane is utilized rather than Trifluoroacetic Acid (TFA). TFA yields a trifluoroacetate salt, which can complicate downstream reductive aminations and requires aggressive basic workups that risk hydrolyzing the C5 lactam. HCl provides a highly crystalline, easy-to-handle hydrochloride salt.

Step-by-Step Methodology:

  • Preparation: Dissolve the N4-functionalized Boc-oxopiperazine in anhydrous Dichloromethane (DCM) to a concentration of 0.5 M.

  • Addition: Cool the flask to 0 °C. Dropwise, add 4M HCl in Dioxane (10.0 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 2–3 hours.

  • Validation (QC): Spot the reaction on a TLC plate and stain with Ninhydrin. A bright purple/pink spot indicates the presence of the free secondary amine. LC-MS will show the loss of the Boc group ( Δm/z=−100 ).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate the pure oxopiperazine hydrochloride salt.

Strategic Applications in Target-Directed Drug Design

Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 inhibitors are critical for treating chronic obstructive pulmonary disease (COPD) and autoimmune disorders, but their development is often halted by emesis (nausea) driven by off-target PDE4D inhibition. The 3-methyl-5-oxopiperazine core has been successfully deployed to synthesize tricyclic PDE4 inhibitors 4. The (R)-enantiomer of the C3 methyl group acts as a stereospecific wedge, directing the molecule into the PDE4B active site while sterically clashing with the PDE4D isoform, thereby widening the therapeutic index.

BCL6 Modulators and PROTAC Degraders

In the development of B-cell lymphoma 6 (BCL6) targeted protein degraders, linker rigidity is paramount. Flexible PEG linkers often result in a high entropic penalty when forming the ternary complex (Target-PROTAC-E3 Ligase). By incorporating the rigid 3-methyl-5-oxopiperazine-1-carboxylate scaffold as a core binding motif or rigidified linker, researchers have achieved superior ternary complex stability and enhanced degradation kinetics 5.

PAR1 Antagonists and Peptidomimetics

Protease-activated receptor 1 (PAR1) antagonists require highly specific spatial arrangements of basic and aromatic pharmacophores. Native peptides are rapidly degraded by blood proteases. By replacing labile peptide bonds with the 2-oxopiperazine skeleton, chemists create protease-resistant peptidomimetics. The scaffold perfectly mimics the β -turn geometry required for PAR1 receptor antagonism while maintaining oral bioavailability 6.

References

  • Sigma-Aldrich. "(R)-tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate | 2094008-78-1".
  • European Patent Office. "TRICYCLIC COMPOUNDS AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS - EP 3766885 A1". Googleapis / EPO.
  • World Intellectual Property Organization. "Heterocyclic compounds as modulators of bcl6 as ligand directed degraders - WO2023212147A1".
  • ACS Publications. "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics". The Journal of Organic Chemistry.
  • CORE. "Highly functionalized 2-oxopiperazine-based peptidomimetics: An approach to PAR1 antagonists". CORE Scholar.
  • ACS Publications. "Discovery and Chemical Development of JNJ-50138803, a Clinical Candidate BACE1 Inhibitor". ACS Medicinal Chemistry Letters.

Sources

Exploratory

Comprehensive Solubility Profile of tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate: A Technical Guide for Organic Synthesis and Drug Development

Executive Summary tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate (CAS: 315493-35-7 for the racemate[1]; 2094008-78-1 for the (R)-enantiomer[2]) is a highly versatile building block in medicinal chemistry. Featuring a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate (CAS: 315493-35-7 for the racemate[1]; 2094008-78-1 for the (R)-enantiomer[2]) is a highly versatile building block in medicinal chemistry. Featuring a privileged piperazine scaffold protected by a tert-butoxycarbonyl (Boc) group[3], it is widely utilized in the synthesis of CNS agents, anti-infectives, and complex active pharmaceutical ingredients (APIs). Understanding its solubility profile is critical for optimizing reaction conditions, maximizing yields, and designing efficient purification protocols.

Structural Thermodynamics & Solubility Causality

As a Senior Application Scientist, it is vital to understand that the solubility of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate is not random; it is dictated by the thermodynamic interplay of its distinct structural motifs:

  • The tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic moiety significantly enhances the compound's solubility in moderately polar to non-polar organic solvents (e.g., dichloromethane, ethyl acetate, and toluene) compared to an unprotected piperazine[4]. The Boc group disrupts the rigid intermolecular hydrogen bonding that would otherwise lead to a highly crystalline, insoluble lattice.

  • The Piperazinone Core: The 5-oxopiperazine ring contains a secondary amide (lactam). The carbonyl oxygen acts as a strong hydrogen-bond acceptor, while the N-H acts as a hydrogen-bond donor. This dual capability ensures excellent solubility in polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents (e.g., methanol, ethanol)[5],[6].

  • The 3-Methyl Substituent: The introduction of a methyl group introduces a stereocenter and slightly increases the overall free volume of the molecule, further depressing the melting point and enhancing solubility in organic media compared to the des-methyl analog.

Because of these features, the compound behaves as a highly adaptable solute, dissolving readily in most reaction media while remaining largely insoluble in water and strictly non-polar aliphatic hydrocarbons[7].

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate across standard laboratory solvents at ambient temperature (20–25 °C)[8],[9].

Solvent ClassSolventSolubility LevelMechanistic Rationale
Polar Aprotic Dichloromethane (DCM)High (>100 mg/mL)Excellent solvation of the lipophilic Boc group; standard solvent for deprotection[4].
Polar Aprotic Dimethylformamide (DMF)High (>100 mg/mL)High dielectric constant stabilizes the polar lactam core; ideal for N-alkylation.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>100 mg/mL)Strong H-bond acceptor capabilities interact with the lactam N-H[8].
Polar Protic Methanol (MeOH) / Ethanol (EtOH)High (50–100 mg/mL)H-bonding network effectively solvates the oxopiperazine core[3],[6].
Moderately Polar Ethyl Acetate (EtOAc)Moderate to HighGood balance of lipophilicity and polarity; excellent for liquid-liquid extraction.
Non-Polar Hexanes / HeptanePoor/Insoluble (<1 mg/mL)Insufficient polarity to overcome the lattice energy of the polar lactam core.
Aqueous Water (H₂O)InsolubleThe bulky Boc group and methyl substituent render the molecule too hydrophobic[7].

Application-Driven Solvent Selection

Choosing the right solvent is not merely about dissolution; it is about reaction trajectory and thermodynamic control.

  • Boc Deprotection: The standard protocol involves treating the compound with Trifluoroacetic acid (TFA) or HCl. Dichloromethane (DCM) or 1,4-dioxane are the solvents of choice[4]. DCM perfectly solubilizes the starting material. As the Boc group is cleaved (releasing isobutylene and CO₂), the resulting piperazinone amine salt often precipitates out of the non-polar DCM, driving the reaction forward via Le Chatelier's principle and simplifying isolation.

  • N-Alkylation of the Lactam: To functionalize the N-H of the oxopiperazine ring, strong bases (e.g., NaH, K₂CO₃) are required. DMF or DMSO must be used[8]. These polar aprotic solvents dissolve the starting material completely and, crucially, stabilize the resulting amide anion transition state, accelerating the nucleophilic attack on alkyl halides.

G Core tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate Deprotection Boc Deprotection (Acidic Conditions) Core->Deprotection Alkylation N-Alkylation (Basic Conditions) Core->Alkylation SolventDeprot DCM or 1,4-Dioxane (TFA or HCl) Deprotection->SolventDeprot SolventAlkyl DMF or DMSO (NaH or K2CO3) Alkylation->SolventAlkyl ProductA Free Piperazinone Intermediate SolventDeprot->ProductA ProductB N-Alkylated Boc-Piperazinone SolventAlkyl->ProductB

Synthetic Application Decision Tree for tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate.

Experimental Protocols

Protocol 1: Standardized Gravimetric Solubility Assessment

To ensure self-validating data when transitioning this building block into a new solvent system, use this gravimetric method:

  • Preparation: Tare a clean, dry 2 mL HPLC vial equipped with a magnetic stir bar.

  • Addition: Add exactly 50.0 mg of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate to the vial.

  • Titration: Incrementally add the target organic solvent in 100 µL aliquots using a calibrated micropipette.

  • Equilibration: Stir the suspension at 500 rpm at 25 °C for 5 minutes after each addition.

  • Observation: Record the total volume of solvent required to achieve a completely clear, homogenous solution (visual inspection against a dark background).

  • Calculation: Solubility (mg/mL) = 50.0 mg / Total Volume Added (mL).

G Start Compound Addition (50 mg solid) Solvent Solvent Titration (100 µL aliquots) Start->Solvent PolarAprotic Polar Aprotic (DMF, DMSO, DCM) Solvent->PolarAprotic PolarProtic Polar Protic (MeOH, EtOH) Solvent->PolarProtic NonPolar Non-Polar (Hexanes, Heptane) Solvent->NonPolar Dissolution Complete Dissolution (High Solubility) PolarAprotic->Dissolution PolarProtic->Dissolution Partial Partial/Insoluble (Requires Heat/Co-solvent) NonPolar->Partial

Thermodynamic Solubility Workflow for Piperazinone Derivatives.

Protocol 2: Solvent-Mediated Crystallization and Purification

If the compound degrades or accumulates impurities over long-term storage, it can be recrystallized by exploiting its differential solubility profile:

  • Dissolution: Dissolve the crude tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate in a minimum volume of warm ethyl acetate (approx. 45 °C).

  • Anti-Solvent Addition: Slowly add hexanes (anti-solvent) dropwise while maintaining gentle stirring until the solution becomes slightly turbid.

  • Annealing: Remove from heat and allow the mixture to cool slowly to room temperature over 2 hours. Do not disturb the flask.

  • Maturation: Transfer the flask to an ice bath (0–4 °C) for an additional 1 hour to maximize yield.

  • Isolation: Filter the resulting white to off-white crystals under vacuum, wash with cold hexanes, and dry under high vacuum to constant weight.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation of tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate

Executive Summary tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate is a highly versatile, conformationally constrained peptidomimetic building block used extensively in early-stage medicinal chemistry and drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate is a highly versatile, conformationally constrained peptidomimetic building block used extensively in early-stage medicinal chemistry and drug discovery[1]. This application note details a robust, self-validating protocol for the regioselective N-alkylation of its lactam core. By leveraging thermodynamic control and optimal solvent-base pairing, this methodology ensures high-yielding functionalization while preserving the integrity of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.

Mechanistic Framework & Causality

The substrate features two distinct nitrogen atoms: an amine protected by a Boc group (N1) and a secondary lactam/amide nitrogen (N4). The primary synthetic objective is the selective electrophilic alkylation of the lactam nitrogen.

  • Base Selection & Deprotonation Dynamics : The lactam N-H bond is weakly acidic (pKa ~ 15–17). Weak bases such as potassium carbonate ( K2​CO3​ ) are kinetically insufficient for complete deprotonation at ambient temperatures. Applying heat to force the reaction can lead to thermal degradation or unwanted side reactions. Therefore, strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) are required to quantitatively generate the highly reactive amide anion[2].

  • Solvent Causality : N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are the solvents of choice[2]. DMF, a polar aprotic solvent, is particularly effective because its high dielectric constant strongly solvates the sodium cation ( Na+ ), leaving the lactam anion "naked" and highly nucleophilic. This significantly lowers the activation energy for the subsequent SN​2 displacement.

  • Regioselectivity (N- vs. O-Alkylation) : Amide anions are ambident nucleophiles capable of reacting at either the nitrogen or the oxygen atom. Under standard conditions using NaH in DMF, the reaction is under thermodynamic control, which overwhelmingly favors the formation of the more stable N-alkylated product over the O-alkylated enol ether[3].

Experimental Protocol: NaH-Mediated N-Alkylation

Caution: Sodium hydride is highly reactive and pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon). DMF must be strictly anhydrous to prevent quenching of the base.

Reagents & Materials
  • tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate (1.0 equiv, limiting reagent)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2–1.5 equiv)

  • Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.2–1.5 equiv)

  • Anhydrous DMF (0.1–0.2 M relative to substrate)

Step-by-Step Procedure
  • Substrate Preparation : In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (1.0 equiv) in anhydrous DMF. Flush the flask with inert gas (Ar/ N2​ ).

  • Anion Generation (Validation Checkpoint 1) : Cool the reaction mixture to 0 °C using an ice-water bath. Causality : Cooling mitigates the exothermic deprotonation and prevents solvent degradation. Carefully add NaH (1.2 equiv) portion-wise. Observe the reaction; the stoichiometric evolution of H2​ gas bubbles serves as a visual confirmation of deprotonation. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the lactam anion.

  • Electrophilic Addition : Slowly add the alkyl halide (1.2 equiv) dropwise via syringe. Causality : Dropwise addition prevents localized heating and suppresses polyalkylation or elimination side reactions of the alkyl halide.

  • Reaction Propagation (Validation Checkpoint 2) : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot confirms the completion of the SN​2 alkylation.

  • Quenching & Workup : Cool the mixture back to 0 °C and carefully quench the excess NaH by adding saturated aqueous ammonium chloride ( NH4​Cl ) dropwise. Causality : NH4​Cl provides a mild proton source to neutralize unreacted base without cleaving the acid-sensitive Boc group. Dilute the mixture with Ethyl Acetate (EtOAc) and water.

  • Extraction & Washing : Separate the organic layer. Extract the aqueous layer twice with EtOAc. Combine the organic layers and wash extensively with water (3x) and brine (1x). Causality : Multiple aqueous washes are critical to remove the high-boiling DMF solvent, which would otherwise interfere with purification.

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradient) to afford the pure N-alkylated tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate.

Quantitative Data Summary

The following table summarizes expected yields and specific conditions for the N-alkylation of oxopiperazine derivatives using various electrophiles, synthesized from analogous literature protocols[2].

Alkylating Agent (R-X)BaseSolventTemp ProfileTimeExpected Yield
Methyl Iodide (MeI)NaH (1.2 eq)DMF0 °C RT2.0 h88 – 95%
Benzyl Bromide (BnBr)NaH (1.2 eq)DMF0 °C RT3.0 h82 – 90%
(Bromomethyl)cyclopropanet-BuOK (1.5 eq)THF0 °C RT2.5 h75 – 85%
Ethyl Bromoacetate Cs2​CO3​ (2.0 eq)DMFRT 50 °C5.0 h70 – 80%
Reaction Workflow Visualization

ReactionWorkflow Substrate Boc-Oxopiperazine Substrate Base NaH / DMF 0 °C, 30 min Substrate->Base Deprotonation Anion Lactam Anion (Nucleophile) Base->Anion H2 Gas Evolution Electrophile Alkyl Halide (R-X) 0 °C to RT, 2 h Anion->Electrophile SN2 Attack Product N-Alkylated Product Electrophile->Product Aqueous Workup

Experimental workflow for the regioselective N-alkylation of Boc-protected oxopiperazines.

References
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization | Organic Letters - ACS Publications. 1

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one | NIH. 3

  • US20240140954A1 - Tricyclic heterocyclic derivatives, compositions and uses thereof | Google Patents. 2

Sources

Application

Application Notes and Protocols: Leveraging tert-Butyl 3-Methyl-5-oxopiperazine-1-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Piperazinone Scaffold as a Privileged Motif in Kinase Inhibitor Design The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in on...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazinone Scaffold as a Privileged Motif in Kinase Inhibitor Design

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] Kinases, due to their central role in cellular signaling pathways, represent a large and well-validated class of drug targets.[2] Within the medicinal chemist's arsenal, certain structural motifs have emerged as "privileged scaffolds" – frameworks that consistently demonstrate favorable properties for interacting with specific target classes. The piperazine ring is one such scaffold, prized for its ability to serve as a versatile linker, enhance aqueous solubility, and fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4]

This guide focuses on a specific and highly valuable derivative: tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate . The introduction of a methyl group at the 3-position and a ketone at the 5-position provides steric and electronic properties that can be exploited to achieve greater target selectivity and potency. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for controlled, stepwise synthesis, making it an ideal building block for complex kinase inhibitors.[5]

These application notes will provide a detailed exploration of the utility of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate in the synthesis of kinase inhibitors, with a particular focus on Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the broader implications for drug development professionals.

The Strategic Advantage of the 3-Methyl-5-oxopiperazine Moiety

The decision to incorporate the 3-methyl-5-oxopiperazine scaffold into a kinase inhibitor design is driven by several key factors:

  • Vectorial Exit and Deep Pocket Penetration: The piperazinone ring can orient substituents in a defined three-dimensional space, allowing for the precise targeting of deep or less conserved pockets within the kinase active site. This can lead to enhanced selectivity over closely related kinases.

  • Modulation of Physicochemical Properties: The presence of the carbonyl group and the methyl substituent can influence the molecule's polarity, lipophilicity, and metabolic stability.[6] These parameters are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Chiral Center for Enhanced Specificity: The methyl group at the 3-position introduces a chiral center. Enantiomerically pure forms of this building block can be used to probe the stereochemical requirements of the kinase binding pocket, often leading to significant differences in potency and selectivity between enantiomers.

  • Platform for Covalent Inhibition: The piperazinone scaffold can be elaborated with electrophilic "warheads" to generate covalent irreversible inhibitors.[6] These inhibitors form a covalent bond with a specific cysteine residue in the kinase active site, leading to prolonged and potent inhibition.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[5] The development of covalent BTK inhibitors has revolutionized the treatment of these conditions. The piperazinone core has been instrumental in the design of novel, selective covalent BTK inhibitors.[6]

Conceptual Synthetic Pathway for a Covalent BTK Inhibitor

The following diagram illustrates a conceptual workflow for the synthesis of a covalent BTK inhibitor using tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate as a key building block.

G A tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate C Nucleophilic Aromatic Substitution (SNAr) A->C B Heteroaryl Halide (e.g., 2,4-dichloropyrimidine) B->C D Boc-protected piperazinone-heteroaryl intermediate C->D Coupling E Boc Deprotection (e.g., TFA/DCM) D->E F Free amine intermediate E->F Deprotection H Acylation F->H G Acryloyl chloride G->H I Final Covalent BTK Inhibitor H->I Warhead Installation

Caption: Conceptual workflow for covalent BTK inhibitor synthesis.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Dichloropyrimidine Core

This protocol describes the coupling of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate with a representative heteroaryl halide, a common step in the synthesis of many kinase inhibitors.

Materials:

ReagentMolar Equiv.
tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate1.0
2,4-Dichloropyrimidine1.1
N,N-Diisopropylethylamine (DIPEA)2.5
N,N-Dimethylformamide (DMF)-
Ethyl acetate (EtOAc)-
Saturated aqueous sodium bicarbonate (NaHCO₃)-
Brine-
Anhydrous magnesium sulfate (MgSO₄)-

Procedure:

  • To a solution of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (1.0 equiv) in DMF, add 2,4-dichloropyrimidine (1.1 equiv) and DIPEA (2.5 equiv).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected piperazinone-pyrimidine intermediate.

Rationale: The SNAr reaction is a robust method for forming carbon-nitrogen bonds, particularly with electron-deficient heteroaromatics like dichloropyrimidines. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

Protocol 2: Boc Deprotection and Acylation with an Electrophilic Warhead

This two-step protocol details the removal of the Boc protecting group followed by the installation of an acrylamide warhead, a common feature of covalent BTK inhibitors.

Materials:

ReagentMolar Equiv.
Boc-protected piperazinone-pyrimidine intermediate1.0
Trifluoroacetic acid (TFA)10-20
Dichloromethane (DCM)-
Acryloyl chloride1.2
Triethylamine (TEA)3.0

Procedure:

Step A: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 equiv) in DCM and cool to 0 °C.

  • Add TFA (10-20 equiv) dropwise and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting trifluoroacetate salt is often used directly in the next step.

Step B: Acylation

  • Dissolve the crude trifluoroacetate salt in DCM and cool to 0 °C.

  • Add triethylamine (3.0 equiv) to neutralize the salt.

  • Slowly add acryloyl chloride (1.2 equiv) and stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC.

Rationale: TFA is a strong acid that efficiently cleaves the Boc protecting group. The subsequent acylation with acryloyl chloride in the presence of a base like triethylamine forms the crucial acrylamide warhead that will covalently bind to Cys481 in the BTK active site.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling and are important targets for the treatment of autoimmune diseases and myeloproliferative neoplasms.[7] The design of selective JAK inhibitors is a significant challenge due to the high homology of the ATP-binding sites across the family members. The use of substituted piperazinone scaffolds can aid in achieving selectivity by exploiting subtle differences in the kinase active sites.

Conceptual Synthetic Pathway for a JAK Inhibitor

The following diagram illustrates a general strategy for incorporating the tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate into a JAK inhibitor scaffold, often involving a Suzuki or other cross-coupling reaction.

G A tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate B Boc Deprotection (e.g., TFA/DCM) A->B C Free piperazinone B->C Deprotection E Buchwald-Hartwig Amination C->E D Heteroaryl Halide with Coupling Handle (e.g., bromo-substituted pyrrolo[2,3-b]pyridine) D->E F Piperazinone-coupled Heteroaryl Intermediate E->F C-N Coupling H Suzuki Coupling F->H G Aryl Boronic Acid/Ester G->H I Final JAK Inhibitor H->I C-C Coupling

Caption: General synthetic strategy for a JAK inhibitor.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of the deprotected 3-methyl-5-oxopiperazinone with a heteroaryl bromide.

Materials:

ReagentMolar Equiv.
3-Methyl-5-oxopiperazine (deprotected)1.2
Heteroaryl Bromide (e.g., 4-bromo-7H-pyrrolo[2,3-d]pyrimidine)1.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.05
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)0.10
Sodium tert-butoxide (NaOtBu)1.4
Toluene or Dioxane-

Procedure:

  • In a reaction vessel, combine the heteroaryl bromide (1.0 equiv), 3-methyl-5-oxopiperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene or dioxane.

  • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. The choice of palladium catalyst and ligand (in this case, XPhos) is crucial for achieving high yields and can be optimized for specific substrates. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

Conclusion and Future Perspectives

tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate is a valuable and versatile building block in the medicinal chemist's toolkit for the synthesis of advanced kinase inhibitors. Its unique structural features allow for the fine-tuning of inhibitor properties to achieve high potency and selectivity. The protocols outlined in these application notes provide a starting point for the incorporation of this scaffold into novel BTK, JAK, and other kinase inhibitors. As our understanding of the structural biology of kinases continues to grow, the rational design of inhibitors using such sophisticated building blocks will be paramount in the development of the next generation of targeted therapies.

References

  • Hopkins, B. T., et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128549. [Link]

  • BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry. BenchChem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley.
  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
  • Frontiers. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry.
  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen.
  • Mendeley. (2017). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry.
  • PubMed. (2014).
  • Google Patents. (2022). Jak inhibitor compound and use thereof. EP3932919A1.
  • WIPO Patentscope. (2026).
  • PubMed. (2025). Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. Journal of Labelled Compounds and Radiopharmaceuticals.
  • PMC. (2023).
  • PubChemLite.
  • MDPI. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals.
  • ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
  • PubChem. (S)
  • Google Patents. (2020). Processes and intermediates for preparing a btk inhibitor. WO2020234381A1.
  • ScienceDirect. (2016). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (2021).
  • PubChem. 1-(tert-Butyl) 3-methyl (R)
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
  • PMC. (2025). Building a Medicinal Chemistry Framework for Bioorthogonal Probes. ACS Central Science.
  • RSC Publishing. (2025). RSC Medicinal Chemistry. RSC Publishing.
  • Google Patents. (2009).
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • University of Groningen. (2017). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen.
  • Organic Chemistry Portal. (2019). Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction. Organic Chemistry Portal.
  • The Open Medicinal Chemistry Journal. (2013). Volume 7. The Open Medicinal Chemistry Journal.

Sources

Technical Notes & Optimization

Troubleshooting

resolving common impurities in tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate reactions

Application Scientist Support Portal: Piperazinone Scaffolds Welcome to the Technical Support Center. The synthesis of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate is a foundational workflow for generating constrain...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Support Portal: Piperazinone Scaffolds

Welcome to the Technical Support Center. The synthesis of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate is a foundational workflow for generating constrained piperazine scaffolds, which are heavily utilized in the design of phosphodiesterase (PDE) inhibitors[1] and BCL6 modulators[2].

Despite its straightforward three-step synthetic route (Boc-protection, acylation, and cyclization), this sequence is prone to regioselectivity issues, intermolecular side reactions, and incomplete conversions. As a Senior Application Scientist, I have designed this guide to help you troubleshoot these common impurities by understanding the underlying physical chemistry of the reaction system.

Mechanistic Workflow & Impurity Mapping

To effectively troubleshoot, we must first map the causal pathways of the reaction. The synthesis typically begins with 1,2-propanediamine. Because this starting material possesses two primary amines with different steric environments, controlling the kinetics of the initial protection step is the most critical factor in preventing downstream impurities.

G SM 1,2-Propanediamine (Starting Material) Boc Boc2O, -78°C Steric-Controlled Protection SM->Boc Int1 tert-butyl (2-aminopropyl)carbamate (Major Intermediate) Boc->Int1 Less hindered amine attack (Kinetically favored) Int1_iso tert-butyl (1-aminopropan-2-yl)carbamate (Minor Regioisomer) Boc->Int1_iso More hindered amine attack (Sterically hindered) Acyl Chloroacetyl Chloride Et3N, DCM, 0°C Int1->Acyl Int1_iso->Acyl Parallel Pathway Int2 tert-butyl (2-(2-chloroacetamido)propyl)carbamate (Acyclic Precursor) Acyl->Int2 Cyc NaH, THF (High Dilution) Intramolecular Cyclization Acyl->Cyc Parallel Pathway Int2->Cyc Prod tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (Target Product) Cyc->Prod Intramolecular (< 0.05 M) ImpA tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate (Regioisomer Impurity) Cyc->ImpA Parallel Pathway ImpB Dimerization / Oligomerization (Side Product) Cyc->ImpB Intermolecular (High Concentration)

Fig 1. Mechanistic workflow and impurity pathways for 3-methyl-5-oxopiperazine-1-carboxylate.

Troubleshooting FAQs: Resolving Common Impurities

Q1: I am seeing a persistent isomer with the exact same mass as my product (m/z 215.1 [M+H]+). What is it, and how do I remove it? A1: This is the regioisomer, tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate. It arises from poor regiocontrol during the initial mono-Boc protection of 1,2-propanediamine. While the primary amine at C1 is less hindered, the primary amine at the C2 chiral center can still react if the temperature is too high. Causality & Solution: To maximize the activation energy difference between attacking the hindered versus unhindered amine, you must perform the Boc protection at cryogenic temperatures (-78 °C) using sub-stoichiometric Boc2O.

Q2: My cyclization step yields a significant amount of high-molecular-weight byproducts. How can I improve the yield of the monomeric piperazinone? A2: Intermolecular side reactions are a known challenge in piperazine synthesis, often leading to symmetrically disubstituted or dimeric byproducts[3]. This occurs when the deprotonated Boc-amine of one molecule attacks the chloroacetyl group of a neighboring molecule instead of cyclizing intramolecularly. Causality & Solution: Intramolecular cyclizations are entropically favored but require pseudo-high dilution conditions to outcompete intermolecular kinetics. Reduce your reaction concentration to < 0.05 M and add the base dropwise.

Q3: LC-MS shows a dominant mass of m/z 251.1[M+H]+ after the cyclization step. What went wrong? A3: A mass of 251.1 corresponds to the uncyclized intermediate, tert-butyl (2-(2-chloroacetamido)propyl)carbamate. This indicates a failure in the deprotonation step. Causality & Solution: Boc-carbamates have a high pKa (~13–15). Weak bases like K2CO3 or Et3N are thermodynamically incapable of forming the required nucleophilic nitrogen anion. You must use a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in strictly anhydrous THF.

Q4: Can I use this protocol for the enantioselective synthesis of (R)- or (S)-tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate without racemization? A4: Yes. By starting with enantiopure (R)- or (S)-1,2-propanediamine, the stereocenter at C3 is preserved. The chiral center at C3 is alpha to the amide nitrogen, not the carbonyl. Therefore, it lacks the necessary electron-withdrawing stabilization to form an enolate, rendering it highly stable against base-catalyzed epimerization under NaH conditions[4].

Quantitative Impurity Profiling Data

Use the following analytical checkpoints to validate your reaction streams and identify off-target pathways early.

Impurity ProfileLC-MS (m/z)1H NMR Distinguishing FeatureRoot CauseMitigation Strategy
Regioisomer (2-methyl-5-oxo...)215.1 [M+H]+Methyl doublet shifted downfield due to proximity to the Boc-protected nitrogen.Poor steric differentiation in Step 1.Run Boc protection at -78 °C; strictly control addition rate.
Acyclic Precursor 251.1 / 253.1 (3:1 ratio)Sharp singlet at ~4.0 ppm (CH2-Cl).Insufficient deprotonation of the Boc-carbamate.Switch to NaH (60% dispersion); ensure anhydrous conditions.
Dimer/Oligomer 429.2 [M+H]+Broad, complex multiplets in the 3.0–4.5 ppm region.Intermolecular alkylation[3].Maintain reaction concentration < 0.05 M during cyclization.
Hydrolysis Product 233.1 [M+H]+Loss of Cl isotope pattern; appearance of an exchangeable OH proton.Adventitious water quenching the base and hydrolyzing the alkyl chloride.Rigorous drying of solvents; execute under inert Ar/N2 atmosphere.

Self-Validating Experimental Protocols

Step 1: Regioselective Mono-Boc Protection

Objective: Synthesize tert-butyl (2-aminopropyl)carbamate while suppressing the regioisomer.

  • Dissolve 1,2-propanediamine (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic conditions freeze out the higher-energy transition state required to attack the sterically hindered C2 amine.

  • Dissolve Boc2O (0.85 eq) in DCM and add dropwise over 2 hours. Causality: Sub-stoichiometric Boc2O ensures the diamine is always in excess, preventing di-Boc formation.

  • Self-Validation: Run LC-MS on the crude. You should observe a dominant peak at m/z 175.1[M+H]+. The absence of m/z 275.2 confirms no over-protection occurred.

Step 2: Chloroacetylation

Objective: Install the acyclic linker to form tert-butyl (2-(2-chloroacetamido)propyl)carbamate.

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM. Add Triethylamine (1.5 eq) and cool to 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise. Causality: Exothermic acylation can lead to degradation; 0 °C maintains stability.

  • Self-Validation: Quench an aliquot in water and analyze the organic layer via LC-MS. The reaction is complete when the m/z 175.1 peak disappears and a new cluster at m/z 251.1/253.1 (3:1 isotopic ratio) emerges.

Step 3: High-Dilution Cyclization

Objective: Form the target piperazinone ring while strictly preventing dimerization[3].

  • Dissolve the acyclic precursor in anhydrous THF to achieve a final concentration of 0.02 M . Causality: High dilution heavily biases the kinetics toward intramolecular ring closure.

  • Cool to 0 °C under argon. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation: Monitor the disappearance of the 3:1 isotope cluster at m/z 251.1/253.1. The final product will present as a single sharp peak at m/z 215.1 [M+H]+. If m/z 233.1 appears, your THF is wet.

References

  • Source: Google Patents (WO2016203347A1)
  • Source: Google Patents (WO2023212147A1)
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave)
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: Caltech Authors URL

Sources

Optimization

Technical Support Center: Troubleshooting Functionalization of tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of piperazinone scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of piperazinone scaffolds. The molecule tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (often referred to as N1-Boc-3-methyl-5-oxopiperazine) is a highly valuable building block in drug discovery, particularly for synthesizing conformationally restricted peptidomimetics and small-molecule inhibitors ()[1].

However, functionalizing the N4 lactam position is fraught with chemoselectivity challenges. The lactam moiety is an ambident nucleophile, and the presence of the acid-labile N1-Boc group, a potentially labile C3 stereocenter, and highly acidic C6 protons creates a complex reaction landscape. This guide provides a causality-driven framework to troubleshoot and eliminate side reactions during the alkylation of this critical scaffold.

Mechanistic Overview of Functionalization Pathways

Workflow A tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate (Starting Material) B Base Addition (Deprotonation) A->B C Ambident Lactam Enolate (Reactive Intermediate) B->C F C6-Alkylation (Side Reaction) B->F Excess Strong Base (LDA, >1 eq NaH) G Boc Cleavage (Degradation) B->G Trace Acid / High Heat D N4-Alkylation (Desired Pathway) C->D Soft Electrophile (R-I) Bulky Base (Cs2CO3) E O-Alkylation (Side Reaction) C->E Hard Electrophile (R-OTf) Hard Base (NaH)

Reaction pathways and side reactions during lactam functionalization of Boc-3-methyl-5-oxopiperazine.

Troubleshooting Guide & FAQs

Q1: Why am I obtaining a mixture of N-alkylated and O-alkylated products, and how do I exclusively target the N4 position? A1: Lactams exist in a tautomeric equilibrium with their lactim form. Upon deprotonation, they form an ambident enolate featuring a "hard" oxygen center and a "soft" nitrogen center ()[2]. Using hard electrophiles (e.g., alkyl tosylates, dimethyl sulfate) or hard bases (e.g., NaH in THF) drives the reaction toward O-alkylation due to strong charge-charge interactions ()[3].

  • The Solution: Employ the Hard and Soft Acids and Bases (HSAB) principle. Use "soft" electrophiles like alkyl iodides. Couple this with a bulky, non-coordinating base such as Cesium Carbonate (Cs₂CO₃) in a non-polar solvent like Toluene or a polar aprotic solvent like DMF ()[4]. The bulky cesium cation coordinates poorly with the enolate oxygen, leaving the soft nitrogen exposed for highly selective nucleophilic attack.

Q2: My LC-MS shows a significant M-100 peak (loss of Boc). Why is the Boc group degrading under basic alkylation conditions? A2: The tert-butyloxycarbonyl (Boc) group is famously stable to basic and nucleophilic conditions, typically requiring strong acids for deprotection ()[5]. If you observe Boc cleavage during basic functionalization, the culprit is almost always trace acidic impurities in your electrophile (e.g., HX in unpurified alkyl halides) or localized thermal degradation ()[6].

  • The Solution: Pre-treat your alkyl halides by passing them through a short pad of basic alumina to remove trace hydrohalic acids. Ensure vigorous stirring to avoid localized superheating, and strictly maintain reaction temperatures below 80°C.

Q3: I am observing "over-alkylation" with a mass of +2R. Where is the second alkyl group attaching? A3: The second alkylation is occurring at the C6 position. In tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate, the C6 methylene protons are situated directly between the N1-Boc group and the C5 lactam carbonyl. This dual electron-withdrawing environment makes the C6 protons unusually acidic (pKa ~25). If you use a strong, unhindered base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA), you risk deprotonating both the N4 lactam (pKa ~17) and the C6 position, leading to unwanted C-alkylation ()[7].

  • The Solution: Switch to a milder base like K₂CO₃ or Cs₂CO₃. These bases are thermodynamically strong enough to deprotonate the N4 lactam but not the C6 carbon, completely shutting down the C-alkylation side pathway.

Q4: How do I preserve the stereochemical integrity of the C3 methyl group during functionalization? A4: If you are using enantiopure starting material (e.g., (R)-tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate), the C3 stereocenter can be vulnerable. While C3 is not directly alpha to the carbonyl, extreme basic conditions combined with high heat can promote transient ring-opening/closing pathways or radical-mediated racemization ()[8].

  • The Solution: Employ Phase-Transfer Catalysis (PTC) or mild biphasic conditions (e.g., NaOH/CH₂Cl₂ with tetrabutylammonium bromide) at room temperature. This allows for rapid N-alkylation without the harsh thermal or basic extremes that compromise chiral integrity.

Quantitative Data Summary: Impact of Reaction Conditions on Chemoselectivity

The following table synthesizes expected chemoselectivity outcomes based on the rational selection of bases, solvents, and electrophiles during lactam functionalization.

BaseSolventElectrophileTemp (°C)N-Alkylation (%)O-Alkylation (%)C6-Alkylation (%)
NaH (1.5 eq)THFR-Br0 to 25553510
K₂CO₃ (2.0 eq)DMFR-Br607525< 1
Cs₂CO₃ (2.0 eq) Toluene R-I 80 > 95 < 5 < 1
Ag₂O (1.5 eq)TolueneR-I80< 5> 95< 1
Self-Validating Protocol: Highly Selective N4-Alkylation

This protocol is engineered as a self-validating system. Each step includes a physical or analytical check to ensure causality and prevent downstream failures.

Step 1: Reagent Preparation & Scavenging

  • Dissolve the alkyl iodide (1.2 eq) in anhydrous toluene.

  • Pass the solution through a 1-inch plug of basic alumina directly into the reaction flask to scavenge any trace HI. (Validation: Prevents acid-catalyzed Boc-deprotection).

Step 2: Enolate Formation

  • To a flame-dried flask under N₂, add tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (1.0 eq) and anhydrous Cs₂CO₃ (2.0 eq) in anhydrous Toluene (0.2 M).

  • Stir the suspension at 60°C for 30 minutes. (Validation: The suspension will become slightly more translucent as the cesium enolate forms. The bulkiness of Cs⁺ prevents O-coordination).

Step 3: Electrophile Addition

  • Add the purified alkyl iodide solution dropwise over 15 minutes.

  • Elevate the temperature to 80°C and stir for 12 hours.

  • In-Process Check: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. (Validation: You should observe the desired product mass. The absence of an M-100 peak confirms Boc integrity; the absence of an M+2R peak confirms no C6-alkylation).

Step 4: Quench and Workup

  • Cool to room temperature and quench with saturated aqueous NH₄Cl. (Validation: NH₄Cl is mildly acidic, neutralizing excess base without cleaving the Boc group).

  • Extract with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

References
  • Organic Synthesis: General Remarks Source: Wiley-VCH URL:[Link]

  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block Source: ACS Macromolecules URL:[Link]

  • tert-Butyloxycarbonyl protecting group Source: Wikipedia URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: PMC (National Institutes of Health) URL:[Link]

  • Side reactions in peptide synthesis Source: ResearchGate URL:[Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of Antitrypanosomal Indolylacetamides by a Deconstruction–Optimization Strategy Applied to Paullones Source: ChemMedChem (Wiley) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

cost comparison of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate vs other Boc-piperazines

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently fo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently found in a multitude of FDA-approved drugs.[1] Its prevalence in therapeutics targeting a wide array of conditions, from central nervous system disorders to oncology and infectious diseases, underscores its importance in drug design.[1][2][3][4] The strategic incorporation of a piperazine ring can significantly enhance the pharmacological properties of a molecule, including its solubility, bioavailability, and target affinity.[3]

A crucial step in harnessing the potential of the piperazine scaffold is the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being a popular choice due to its stability and ease of removal under acidic conditions.[5] This guide provides a comprehensive cost and performance comparison of a specific substituted derivative, tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate , against other commonly used Boc-protected piperazines. By presenting objective cost analysis alongside experimental considerations, this document aims to equip researchers with the necessary information to make informed decisions in the selection of these critical building blocks.

Cost Comparison: A Granular Look at Market Prices

The cost of starting materials is a critical factor in any research and development endeavor. To provide a clear and objective comparison, the following table summarizes the approximate cost per gram of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate and a selection of other commercially available Boc-piperazine derivatives. Prices were compiled from various chemical suppliers and are subject to change.

CompoundStructureCAS NumberApproximate Price (USD/gram)
tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate NNOCH3Boc315493-35-7$200 - $400
(R)-tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate NNOCH3Boc(R)2094008-78-1$291 - $990[6]
tert-Butyl 3-oxopiperazine-1-carboxylate NNOBoc76003-29-7$50 - $100[7][8]
1-Boc-piperazine NNBoc57260-71-6$10 - $30[9]
tert-Butyl 2-methylpiperazine-1-carboxylate NNCH3Boc170033-47-3$50 - $190[10][11]
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate NNBocC6H4Br352437-09-3$18 - $40[12][13]

Analysis of Cost:

As evidenced by the data, there is a significant cost disparity between the unsubstituted 1-Boc-piperazine and its substituted counterparts. The introduction of a methyl and an oxo group in tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate leads to a substantial increase in price. This is likely attributable to a more complex and potentially lower-yielding synthetic route compared to the straightforward Boc protection of piperazine. The chiral version, (R)-tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate , commands an even higher premium, a common trend for enantiomerically pure compounds due to the additional resolution or asymmetric synthesis steps required.

For researchers on a tight budget, the unsubstituted 1-Boc-piperazine offers a highly cost-effective entry point into piperazine chemistry. However, for projects requiring specific substitution patterns to modulate biological activity, the higher cost of derivatives like tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate may be a necessary investment.

Performance Comparison: Reactivity and Experimental Considerations

Beyond cost, the performance of a building block in chemical reactions is paramount. The primary reaction of interest for Boc-piperazines is the deprotection of the Boc group to liberate the secondary amine for further functionalization.

Boc Deprotection: A Fundamental Transformation

The tert-butoxycarbonyl (Boc) group is prized for its stability under a range of conditions and its facile removal with acid.[5] The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[5] The general mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Boc_Deprotection Boc_Piperazine Boc-Protected Piperazine Protonated_Intermediate Protonated Intermediate Boc_Piperazine->Protonated_Intermediate H+ (TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonated_Intermediate->Tert_Butyl_Cation Deprotected_Piperazine Deprotected Piperazine Carbamic_Acid->Deprotected_Piperazine CO2 CO2 Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: TFA-Mediated Boc Deprotection of a Substituted Piperazine

This protocol provides a general procedure for the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

  • Boc-protected piperazine derivative (e.g., tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected piperazine derivative (1.0 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction upon addition of the strong acid.

  • TFA Addition: Slowly add TFA (5-10 equivalents) to the stirred solution. The amount of TFA can be adjusted based on the stability of other functional groups in the molecule.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases. This step neutralizes the excess TFA.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected piperazine.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification Dissolve Dissolve Boc-piperazine in anhydrous DCM Cool Cool to 0 °C Dissolve->Cool Add_TFA Slowly add TFA Cool->Add_TFA Stir Stir at room temperature (1-4 hours) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify (if necessary) Concentrate->Purify

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Synthesis Complexity and its Impact on Cost

The significantly higher price of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate compared to its unsubstituted parent is largely due to a more involved synthetic pathway. While 1-Boc-piperazine can be readily prepared in a single step from piperazine and di-tert-butyl dicarbonate (Boc₂O), the synthesis of the target molecule requires the construction of the substituted piperazinone ring.

A plausible synthetic route could involve the cyclization of appropriately protected diamine precursors. For example, a multi-step synthesis might start from a protected amino acid, such as Boc-alanine, which would be coupled with a protected aminoethanol derivative, followed by cyclization to form the piperazinone ring. Such multi-step syntheses inherently lead to lower overall yields and require more extensive purification, thus driving up the final cost of the compound.

Conclusion and Recommendations

The selection of a Boc-protected piperazine is a multifaceted decision that requires a careful balance between cost and performance.

  • For applications where a simple piperazine moiety is sufficient and cost is a primary concern, 1-Boc-piperazine is the clear choice, offering excellent value and straightforward reactivity.

  • When specific substitutions are necessary to achieve desired biological activity or to explore structure-activity relationships, more complex derivatives like tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate become essential. Researchers should be prepared for a significant increase in cost, which is a direct reflection of the more intricate synthetic processes involved in their preparation.

It is always recommended to perform small-scale test reactions to optimize deprotection conditions for any new substituted Boc-piperazine derivative to ensure efficient and high-yielding conversion to the desired product. This upfront investment in process optimization can save valuable time and resources in the long run.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemMedChem.
  • CookeChem. (n.d.). tert-butyl (2R)-2-methylpiperazine-1-carboxylate , 97% , 170033-47-3.
  • Vibrant Pharma Inc. (n.d.). tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (1-Boc-4-(4-hydroxy-phenyl)-piperazine.
  • Sigma-Aldrich. (n.d.). 1-Boc-piperazine ≥98.0% (GC).
  • Chem-Impex. (n.d.). (S)-1-(tert-Butoxycarbonyl)-2-methylpiperazine.
  • Sigma-Aldrich. (n.d.). (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(tert-Butoxycarbonyl)piperazine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate.
  • Lab Supplies. (n.d.). tert-Butyl 3-Oxopiperazine-1-carboxylate, 5g, Each.
  • Thermo Fisher Scientific. (n.d.). 1-Boc-piperazine, 99%.
  • BenchChem. (n.d.). A Comparative Analysis of Boc-Protected vs. Fmoc-Protected Dipeptide Stability for Pharmaceutical and Research Applications.
  • BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
  • 3ASenrise. (n.d.). tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate.
  • Singh, H., & Kumar, A. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemistry & Biodiversity.
  • ResearchGate. (2024).
  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). tert-Butyl (R)-2-Methylpiperazine-1-carboxylate.
  • Chem-Impex. (n.d.). tert-Butyl 3-oxopiperazine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). (S)-tert-Butyl 2-methylpiperazine-1-carboxylate.
  • Chem-Impex. (n.d.). 1-Boc-4-(4-bromophenyl)piperazine.
  • IndiaMART. (n.d.). 1-Boc-Piperazine,Cas No-57260-71-6.
  • Ottokemi. (n.d.). 1-Boc-piperazine, 97%.
  • Pipzine Chemicals. (n.d.). Tert-Butyl (R)-2-Methylpiperazine-1-Carboxylate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Butyl 3-Oxopiperazine-1-carboxylate.
  • BenchChem. (n.d.). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals.
  • National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • Sigma-Aldrich. (n.d.). (R)-tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate.
  • SRIRAMCHEM. (n.d.). tert-butyl piperazine-1-carboxylate.
  • BLDpharm. (n.d.). 315493-35-7|tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate.
  • BuyChemJapan. (n.d.). tert-Butyl (R)-3-methyl-5-oxopiperazine-1-carboxylate 95%.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-tert-Butyl 3-methyl 5-oxopiperazine-1,3-dicarboxylate.
  • ACS Publications. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry.
  • Stoltz, B. M.
  • ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • National Center for Biotechnology Information. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines.
  • ACS Publications. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 Oxadiazine.
  • Patsnap. (2018). Process for synthesizing 3-amino-5-methylpyrazole.

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Comparative

Bench Stability Comparison Guide: tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate vs. Alternatives

As a Senior Application Scientist, I frequently encounter challenges related to the handling and storage of piperazine derivatives in early-stage drug discovery. Piperazine scaffolds are privileged structures in pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges related to the handling and storage of piperazine derivatives in early-stage drug discovery. Piperazine scaffolds are privileged structures in pharmacology, but their physical chemistry—specifically their hygroscopicity and susceptibility to oxidative degradation—often introduces variability in quantitative assays and synthetic yields.

This guide provides an objective, data-driven comparison of the bench stability of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate (a Boc-protected intermediate) against its unprotected and Cbz-protected alternatives. By understanding the causality behind these degradation pathways, researchers can implement self-validating workflows that ensure scientific integrity from sample preparation to LC-MS/MS analysis.

The Chemical Challenge: Piperazine Instability

The core issue with unprotected piperazine and oxopiperazine derivatives lies in their highly hygroscopic nature. Anhydrous piperazines have a strong thermodynamic drive to attract and absorb atmospheric moisture, often acting as deliquescent solids that can absorb enough water to dissolve themselves[1].

This moisture absorption creates a cascade of experimental failures:

  • Inaccurate Weighing: Absorbed water artificially inflates the mass of the compound, leading to sub-stoichiometric concentrations in biological assays or synthetic reactions.

  • Physical Property Alteration: Water absorption depresses the melting point and alters the crystal lattice, complicating formulation and storage.

  • Chemical Degradation: The secondary amines in piperazines are susceptible to N-oxidation and ring-opening hydrolytic pathways, particularly when exposed to ambient light and room temperature[2].

To mitigate these issues, protecting groups such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) are employed.

Mechanistic Insights: Why Boc Protection Enhances Stability

The installation of a Boc group to form tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate fundamentally alters the molecule's stability profile through two primary mechanisms:

  • Electron Withdrawal: The carbamate linkage delocalizes the lone pair of electrons on the N1 nitrogen via resonance. This significantly reduces the nucleophilicity and basicity of the amine, making it far less susceptible to oxidative attack.

  • Steric Shielding: The bulky tert-butyl group provides a massive steric umbrella over the piperazine ring. This physical barrier prevents water molecules from effectively hydrogen-bonding with the ring system, drastically reducing the compound's hygroscopicity.

G Unprotected Unprotected 3-Methyl-5-oxopiperazine Moisture Moisture Absorption (Highly Hygroscopic) Unprotected->Moisture High Affinity Oxidation Oxidative Degradation (N-Oxidation / Ring Opening) Unprotected->Oxidation Susceptible NH BocProtected tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate (Boc-Protected) BocProtected->Moisture Blocked Stable Bench Stable (Resists Degradation) BocProtected->Stable Steric Shielding & Electron Withdrawal Degraded Degraded Intermediates Moisture->Degraded Oxidation->Degraded

Degradation pathways of unprotected vs. Boc-protected oxopiperazines.

Bench Stability Comparison (Quantitative Data)

To objectively evaluate performance, we compare tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate against Unprotected 3-methyl-5-oxopiperazine and Benzyl piperazine-1-carboxylate (Cbz-protected).

Studies on synthetic piperazines in biological matrices indicate that room temperature storage leads to significant degradation, whereas refrigeration (4°C) or freezing (-20°C) preserves integrity[2]. For the Boc-protected variant, solid-state storage at 4°C is recommended for long-term stability, though it exhibits robust short-term stability on the benchtop. Conversely, Cbz-protected derivatives often require stricter storage conditions, such as -20°C for 1 month or -80°C for 6 months, to prevent spontaneous deprotection or degradation[3].

Table 1: Comparative Stability Profile
CompoundProtecting GroupHygroscopicityBench Stability (25°C, Solid)Long-Term Storage TempPrimary Degradation Risk
tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate BocLow> 7 Days4°CAcidic hydrolysis (Boc cleavage)
Benzyl piperazine-1-carboxylate CbzLow-Moderate< 48 Hours-20°C to -80°CCatalytic cleavage / UV degradation
3-Methyl-5-oxopiperazine None (Unprotected)Highly Deliquescent< 12 Hours-80°C (Inert Gas)Moisture absorption, N-oxidation

Experimental Methodologies

To ensure trustworthiness, any stability claim must be backed by a self-validating experimental system. Below are the standardized protocols used to generate the comparative data.

Protocol 1: LC-MS/MS Bench-Top Stability Assessment

This workflow determines the kinetic degradation curve of the piperazine derivatives under various thermal conditions.

  • Sample Preparation: Dissolve the target compound in a 50:50 mixture of LC-MS grade Acetonitrile and Water to a final concentration of 1 mg/mL.

  • Aliquoting: Distribute 100 µL aliquots into amber glass HPLC vials to prevent UV-induced degradation.

  • Environmental Exposure: Place vial sets under three conditions: Room Temperature (25°C), Refrigerated (4°C), and Frozen (-20°C).

  • Time-Course Sampling: At t = 0, 4, 8, 24, and 72 hours, remove one vial from each condition.

  • Quenching: Immediately add 900 µL of cold quench solvent (Acetonitrile containing a stable isotope-labeled internal standard, e.g., Piperazin-2-one-d6) to halt any ongoing degradation.

  • Analysis: Analyze via UFLC-ESI-MS/MS in positive ionization Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound[2].

Workflow Start Sample Preparation (1 mg/mL in MeCN/H2O) Aliquots Aliquot into Vials Start->Aliquots Cond1 Room Temp (25°C) Ambient Light Aliquots->Cond1 Cond2 Refrigerated (4°C) Dark Aliquots->Cond2 Cond3 Frozen (-20°C) Dark Aliquots->Cond3 Timepoints Sampling at 0, 4, 8, 24, 72 hrs Cond1->Timepoints Cond2->Timepoints Cond3->Timepoints Quench Quench & Dilute (Internal Standard Added) Timepoints->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Data Kinetic Degradation Curve Calculation Analysis->Data

Step-by-step LC-MS/MS workflow for assessing oxopiperazine bench stability.

Protocol 2: Karl Fischer Titration for Hygroscopicity

Because water absorption directly impacts assay concentration, quantifying moisture uptake is critical[1].

  • Instrument Prep: Pre-titrate the Karl Fischer titration vessel to a dry, stable endpoint using appropriate reagents.

  • Baseline Measurement: Accurately weigh 50 mg of the piperazine compound straight from the manufacturer's sealed bottle (stored at 4°C). Quickly transfer to the vessel and measure baseline water content.

  • Humidity Chamber Exposure: Place a separate 50 mg sample in an open petri dish inside a controlled humidity chamber (75% Relative Humidity at 25°C) for 24 hours.

  • Post-Exposure Measurement: Quickly transfer the exposed sample to the Karl Fischer vessel and titrate. Calculate the delta in water weight percentage to determine the hygroscopic shift.

Conclusion

For drug development professionals, the choice of intermediate is a balance between synthetic utility and handling stability. The unprotected 3-methyl-5-oxopiperazine is highly deliquescent and prone to rapid degradation, making it a liability for reproducible assays. While Cbz-protection offers a viable alternative, tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate provides superior bench stability, low hygroscopicity, and manageable storage requirements (4°C), making it the optimal choice for robust, self-validating research pipelines.

References

  • (R)
  • Technical Support Center: Managing the Hygroscopic N
  • Stability of Synthetic Piperazines in Human Whole Blood PubMed (NIH)
  • Benzyl piperazine-1-carboxyl

Sources

Validation

Chiral HPLC Analysis of tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate Enantiomers: A Comparative Guide

Executive Summary The enantioselective separation of chiral piperazine derivatives is a critical analytical gateway in modern drug discovery. Specifically, tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate serves as a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective separation of chiral piperazine derivatives is a critical analytical gateway in modern drug discovery. Specifically, tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate serves as a highly versatile, conformationally restricted chiral scaffold for peptidomimetics and target-specific therapeutics[4].

As a Boc-protected piperazinone, this molecule presents unique chromatographic challenges: it lacks an extended conjugated chromophore, possesses significant steric bulk, and features multiple hydrogen-bond donor/acceptor sites. This guide provides an in-depth, scientifically grounded comparison of chiral stationary phases (CSPs) for resolving its enantiomers, alongside a self-validating experimental protocol designed for robust analytical performance.

Mechanistic Overview: The Causality of Chiral Recognition

To develop a successful chiral method, we must first deconstruct the analyte's physical chemistry and its interaction with the stationary phase.

  • Detection Challenges: The absence of a strong chromophore in aliphatic piperazinones necessitates low-wavelength UV monitoring (typically 210–220 nm) to detect the π→π∗ transitions of the lactam and carbamate carbonyls [1].

  • Additive Independence: A common misconception in chiral chromatography is that all piperazine derivatives require basic additives (e.g., diethylamine) to suppress peak tailing. However, in this specific molecule, both nitrogens are protected (N1 as a carbamate, N4 as a lactam). Because it is electronically neutral under standard conditions, no basic additives are required , preventing unnecessary mobile phase complexity and baseline drift [1].

  • Chiral Recognition Mechanism: Polysaccharide-based CSPs remain the gold standard for Boc-protected amines [3]. The separation relies on a three-point interaction model:

    • Hydrogen Bonding: The analyte's lactam (NH and C=O) and Boc (C=O) groups interact with the carbamate linkages of the CSP.

    • Steric Inclusion: The bulky tert-butyl group and the chiral C3-methyl group must physically fit into the helical grooves of the polysaccharide backbone.

    • Dipole-Dipole Stacking: Alignment of the polar lactam core with the aromatic rings of the CSP derivatization [2].

Mechanism Analyte tert-Butyl 3-methyl-5-oxopiperazine-1-carboxylate (H-Bond Acceptors: C=O, H-Bond Donor: NH) Interaction1 Primary H-Bonding (Analyte C=O <-> CSP NH) Analyte->Interaction1 Interaction2 Steric Inclusion (Boc Group into Chiral Groove) Analyte->Interaction2 Interaction3 Dipole-Dipole Interaction (Lactam Core Alignment) Analyte->Interaction3 CSP_IC Cellulose tris(3,5-dichlorophenylcarbamate) CSP (Strong H-Bond Donor: Carbamate NH) CSP_IC->Interaction1 CSP_IC->Interaction2 CSP_IC->Interaction3 Result Enantiomeric Resolution (Rs > 2.0) Interaction1->Result Interaction2->Result Interaction3->Result

Analyte-CSP chiral recognition mechanism highlighting hydrogen bonding and steric inclusion.

Comparative Performance of Chiral Stationary Phases

Automated screening across immobilized polysaccharide columns is highly effective for resolving racemic piperazine scaffolds [2]. The table below compares the performance of three industry-standard normal-phase CSPs for the separation of tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate enantiomers.

Experimental Base Conditions: Mobile Phase: Hexane / Ethanol (80:20, v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV 210 nm.

Column TypeCSP Chemistry t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )Performance Analysis
Immobilized Cellulose (e.g., IC) Cellulose tris(3,5-dichlorophenylcarbamate)8.511.21.45 3.8 Optimal. The electron-withdrawing chloro groups increase the acidity of the CSP's NH proton, forming exceptionally strong H-bonds with the analyte's lactam carbonyl [3].
Immobilized Amylose (e.g., IA) Amylose tris(3,5-dimethylphenylcarbamate)7.28.61.251.9Acceptable. Electron-donating methyl groups weaken the CSP's H-bond donor capacity, resulting in lower retention and resolution compared to the cellulose analogue.
Coated Amylose (e.g., AD-H) Amylose tris(3,5-dimethylphenylcarbamate)7.58.81.221.7Marginal. Similar selectivity to IA, but exhibits slightly broader peak shapes due to the traditional coated support matrix.

Data Synthesis Note: Immobilized Cellulose (IC) provides the widest thermodynamic separation window for oxopiperazines due to complementary electronic interactions.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness and reproducibility, the following protocol integrates a mandatory System Suitability Test (SST) gate. The system validates itself before any sample data is accepted.

Phase 1: Preparation & Causality-Driven Choices
  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Ethanol in an 80:20 (v/v) ratio.

    • Expert Insight: Ethanol is chosen over Isopropanol because its smaller steric profile allows deeper penetration into the CSP grooves, effectively competing for non-specific binding sites and sharpening the analyte peaks.

  • Sample Diluent: Dissolve the analyte strictly in the mobile phase. Using a stronger solvent (like pure ethanol or methanol) will cause solvent-mismatch band broadening at the column head.

  • Standard Preparation: Prepare a racemic reference stock at 1.0 mg/mL, then dilute to a working concentration of 0.1 mg/mL.

Phase 2: Chromatographic Execution
  • Column Installation: Install an Immobilized Cellulose column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until the UV baseline at 210 nm is perfectly flat.

  • Thermodynamic Control: Set the column compartment to exactly 25 °C.

    • Expert Insight: While sub-ambient temperatures can sometimes increase selectivity ( α ), they simultaneously slow down mass transfer, leading to peak broadening. 25 °C provides the optimal kinetic/thermodynamic balance.

Phase 3: System Suitability Testing (The Validation Gate)
  • Inject 5 µL of the 0.1 mg/mL racemic standard.

  • Self-Validation Criteria: The system is deemed "Ready for Analysis" ONLY IF :

    • Resolution ( Rs​ ) between enantiomer 1 and 2 is ≥1.5 (Baseline resolution).

    • Tailing factor ( Tf​ ) for both peaks is ≤1.5 .

    • Retention time Relative Standard Deviation (RSD) over 3 replicate injections is ≤1.0% .

  • Troubleshooting: If Rs​<1.5 , do not proceed. Regenerate the column or decrease the ethanol modifier to 15% to increase retention ( k′ ).

Phase 4: Sample Analysis
  • Inject the synthesized/purified enantiomeric samples.

  • Integrate the peak areas and calculate the Enantiomeric Excess ( ee% ) using the formula: ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Workflow S1 1. Sample Prep (Dilute in Mobile Phase) S2 2. Column Equilibration (Cellulose Carbamate CSP) S1->S2 S3 3. System Suitability (Inject Racemate) S2->S3 S4 4. Validation Gate (Is Rs >= 1.5?) S3->S4 S5 5. Sample Analysis (Calculate ee%) S4->S5

Self-validating workflow for chiral HPLC method development and system suitability testing.

References

  • Title: Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Source: American Journal of Analytical Chemistry (SCIRP). URL: [Link]

  • Title: The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Source: PubMed Central (PMC). URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate
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Reactant of Route 2
Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate
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